Computed logP is 0.39 units lower than the propyl carbonate analog, offering improved aqueous developability
The ethyl carbonate congener exhibits a computed logP of 3.17, whereas the direct n‑propyl analog (4‑bromo‑3,3,4,4‑tetrafluorobutyl propyl carbonate) records a logP of 3.56 . A ΔlogP of 0.39 corresponds to a predicted ~2.5‑fold lower octanol/water partition coefficient, which typically translates into higher aqueous kinetic solubility and reduced non‑specific binding.
| Evidence Dimension | Lipophilicity (computed logP, ALoGP method) |
|---|---|
| Target Compound Data | logP = 3.17 |
| Comparator Or Baseline | 4‑Bromo‑3,3,4,4‑tetrafluorobutyl propyl carbonate: logP = 3.56 |
| Quantified Difference | ΔlogP = 0.39 (ethyl carbonate is 0.39 units lower) |
| Conditions | Calculated using the ALoGP method as reported on the Leyan product pages; both compounds have identical TPSA (35.53 Ų). |
Why This Matters
A lower logP improves aqueous solubility and reduces off‑target binding, making the ethyl carbonate the preferred choice in early‑stage medicinal chemistry where developability endpoints are critical.
